molecular formula C17H15N3O B14485751 4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile CAS No. 64789-59-9

4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B14485751
CAS No.: 64789-59-9
M. Wt: 277.32 g/mol
InChI Key: OBXYHQNFUQEKSA-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a benzonitrile group attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile typically involves the cyclization of chalcones with hydrazine hydrate. The process begins with the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes to form pyridylchalcones. These chalcones are then cyclized with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and benzonitrile groups, along with the dihydropyrazole ring, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64789-59-9

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]benzonitrile

InChI

InChI=1S/C17H15N3O/c1-21-16-8-6-15(7-9-16)20-11-10-17(19-20)14-4-2-13(12-18)3-5-14/h2-9H,10-11H2,1H3

InChI Key

OBXYHQNFUQEKSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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